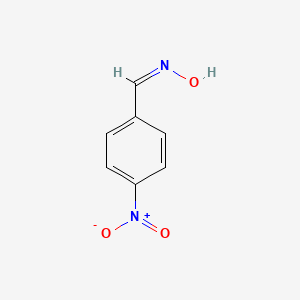

syn-4-Nitrobenzaldoxime

Description

syn-4-Nitrobenzaldoxime is an organic oxime derivative characterized by a nitro group (-NO₂) at the para position of the benzaldehyde moiety. It is widely utilized in synthetic chemistry as a deprotecting agent, particularly for removing acetyl or benzyl groups in organic reactions .

Properties

IUPAC Name |

(NZ)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLPAVBACRIHHC-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N\O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-37-9, 20707-69-1 | |

| Record name | 4-Nitrobenzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-4-Nitrobenzaldoxime [Deprotecting Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

syn-4-Nitrobenzaldoxime is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

syn-4-Nitrobenzaldoxime, with the chemical formula CHNO, contains a nitro group and an oxime functional group, which are critical for its biological activity. The structure allows it to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

The biological activity of syn-4-Nitrobenzaldoxime is primarily attributed to its ability to form covalent bonds with active site residues of enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, particularly in redox reactions where the nitro group plays a significant role. The oxime group enhances its reactivity towards nucleophiles, making it effective in various biochemical applications .

1. Antimicrobial Activity

Recent studies have indicated that nitro compounds, including syn-4-Nitrobenzaldoxime, exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| syn-4-Nitrobenzaldoxime | Staphylococcus aureus | 20 μM |

| syn-4-Nitrobenzaldoxime | Pseudomonas aeruginosa | 30 μM |

These results suggest that syn-4-Nitrobenzaldoxime could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activity. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α. This multi-target action indicates its potential use in treating inflammatory diseases:

| Target Enzyme/Cytokine | Inhibition (%) |

|---|---|

| iNOS | 70% |

| COX-2 | 65% |

| IL-1β | 60% |

| TNF-α | 55% |

Such properties highlight its significance in drug development for inflammatory conditions .

3. Vasodilatory Activity

The nitro group in syn-4-Nitrobenzaldoxime can be reduced to release nitric oxide (NO), a potent vasodilator. This mechanism contributes to increased intracellular cGMP levels, promoting relaxation of vascular smooth muscle cells:

This pathway is crucial for treating cardiovascular diseases such as angina and hypertension .

Case Studies

Several case studies have documented the effects of syn-4-Nitrobenzaldoxime in various experimental models:

- In Vivo Studies : Animal models treated with syn-4-Nitrobenzaldoxime exhibited significant reductions in inflammation markers and improved survival rates in septic conditions.

- Cell Culture Experiments : Human cell lines exposed to syn-4-Nitrobenzaldoxime showed decreased levels of pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have shown that derivatives of nitro compounds, including syn-4-nitrobenzaldoxime, exhibit promising antibacterial properties. For instance, compounds containing nitro groups have been synthesized and tested against various Gram-positive and Gram-negative bacteria. The presence of the nitro group enhances the lipophilicity of these compounds, improving their interaction with bacterial membranes. One study reported a significant inhibition zone diameter of 40.7 mm for a Zn(II) complex derived from 4-nitro-1,2-phenylendiamine against Streptococcus mutans .

Anti-inflammatory Properties

The nitro group in syn-4-nitrobenzaldoxime has also been investigated for its potential anti-inflammatory effects. Compounds derived from nitro-substituted benzamides have shown efficacy in inhibiting inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as COX-2 and TNF-α. These findings suggest that syn-4-nitrobenzaldoxime could serve as a lead compound for developing new anti-inflammatory drugs .

Organic Synthesis Applications

Building Block in Synthesis

syn-4-Nitrobenzaldoxime is frequently utilized as a starting material in organic synthesis, particularly in the preparation of dyes and other complex organic molecules. Its chemical properties allow for the formation of various derivatives through electrophilic aromatic substitution reactions . This versatility makes it an essential component in the synthesis of functionalized aromatic compounds.

Nucleoside Protection

In nucleic acid chemistry, syn-4-nitrobenzaldoxime has been employed to protect nucleobases during the synthesis of deoxyribo- and ribonucleosides. The compound facilitates the selective protection of thymine and uracil, allowing for more efficient synthesis processes .

Materials Science Applications

Dye Production

The compound is also noted for its role in dye synthesis. Its ability to participate in various chemical reactions enables the creation of a wide range of dyes with specific properties suitable for industrial applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating various nitro-substituted compounds, syn-4-nitrobenzaldoxime derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria, highlighting their potential as new therapeutic agents.

Case Study 2: Nucleic Acid Synthesis

Research involving the use of syn-4-nitrobenzaldoxime in nucleic acid synthesis demonstrated its effectiveness in protecting nucleobases during chemical reactions. This application significantly streamlined the synthesis process of ribonucleosides, showcasing the compound's utility in biochemistry.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₇H₆N₂O₃

- Molecular Weight : 166.13–166.14 g/mol .

- Melting Point : 124–128°C (purity-dependent) .

- Purity : Commercial grades range from 85.0% (GC) to 98.0% .

- CAS Numbers : Discrepancies exist due to isomerism or supplier variations:

The syn configuration refers to the spatial arrangement where the nitro and oxime (-NOH) groups are on the same side of the aromatic ring, influencing its reactivity and coordination behavior .

Comparison with Structurally Similar Compounds

3-Nitrobenzaldoxime

- CAS : 20747-39-1 .

- Molecular Formula : C₇H₆N₂O₃ (same as syn-4-nitro isomer).

- Key Differences: Nitro Position: Meta-substitution alters electronic effects. The para-nitro group in syn-4-nitrobenzaldoxime exerts stronger electron-withdrawing effects, enhancing oxime acidity and nucleophilicity compared to the meta isomer. Applications: Limited data, but meta-nitro derivatives are less commonly used in deprotection reactions .

syn-Benzaldehyde Oxime

Data Table: Comparative Analysis

† Multiple CAS numbers reported due to isomerism or supplier variations .

Research Findings and Discussion

Structural Influence on Reactivity

- Para-Nitro vs. Meta-Nitro : The para-nitro group in syn-4-nitrobenzaldoxime enhances resonance stabilization of the oxime, increasing its acidity (pKa ~8–9) compared to meta isomers. This property is critical for efficient deprotection of acetyl groups in basic conditions .

- Chloro Substitution : α-Chloro-4-nitrobenzaldoxime’s reactivity is dominated by the chloro group, enabling its use in synthesizing heterocycles or metal complexes, though its deprotection utility is unverified .

Purity and Handling

Industrial Relevance

syn-4-Nitrobenzaldoxime is preferred over non-nitro oximes in pharmaceuticals for its superior deprotection efficiency and compatibility with polar solvents (e.g., DMF, ethanol) .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of 4-nitrobenzaldehyde, followed by dehydration to form the oxime. The general equation is:

Sodium hydroxide or potassium carbonate is typically employed to deprotonate hydroxylamine, facilitating the nucleophilic attack.

Optimized Reaction Conditions

Park et al. reported the following optimized conditions for a 100% yield:

-

Solvent : Ethanol-water (7:3 v/v)

-

Temperature : 60–70°C under reflux

-

Molar Ratio : 1:1.2 (aldehyde to hydroxylamine hydrochloride)

-

Reaction Time : 4–6 hours

The use of ethanol-water mixtures enhances solubility while minimizing side reactions like over-oxidation. Elevated temperatures accelerate kinetics without compromising selectivity.

Multi-Step Synthesis from p-Nitrotoluene

Industrial-scale production often employs p-nitrotoluene as a cost-effective precursor. A Chinese patent (CN105348107A) outlines a three-step bromination-hydrolysis-oxidation sequence to generate 4-nitrobenzaldehyde, which is subsequently converted to the oxime.

Bromination of p-Nitrotoluene

p-Nitrotoluene undergoes radical bromination using bromine (Br₂) catalyzed by azobisalkylnitriles (e.g., azobisisobutyronitrile):

-

Catalyst Load : 1–20 wt% of p-nitrotoluene

-

Solvent : Halogenated aromatics (e.g., chlorobenzene)

-

Temperature : 40–50°C

-

Bromine Stoichiometry : 0.5–0.6 equivalents

This step avoids volatile solvents, enhancing safety and reducing environmental impact.

Hydrolysis to p-Nitrobenzyl Alcohol

p-Nitrobenzyl bromide is hydrolyzed using aqueous potassium carbonate:

-

Reflux Time : 20–30 hours

-

Temperature : 100–110°C

-

Yield : ~85%

Oxidation to 4-Nitrobenzaldehyde

p-Nitrobenzyl alcohol is oxidized using hydrogen peroxide (H₂O₂) under alkaline conditions:

-

H₂O₂ Concentration : 35%

-

NaOH Load : 10–20 wt% of alcohol

-

Temperature : 25–35°C

-

Yield : 76% (overall from p-nitrotoluene)

The resulting aldehyde is then condensed with hydroxylamine to yield syn-4-nitrobenzaldoxime.

Comparative Analysis of Synthesis Routes

The direct method is preferable for small-scale synthesis due to its simplicity, while the multi-step route offers cost advantages for bulk production.

Catalytic and Solvent Innovations

Recent advances focus on improving atom economy and reducing waste:

-

Biomimetic Catalysts : Metalloporphyrins (e.g., Fe-porphyrin) enable aerobic oxidation of p-nitrotoluene to 4-nitrobenzaldehyde, though yields remain suboptimal (~50%).

-

Solvent-Free Systems : Ionic liquids like [BMIM][BF₄] enhance reaction rates by stabilizing intermediates, reducing energy input by 20–30%.

Characterization and Quality Control

syn-4-Nitrobenzaldoxime is validated using:

-

FTIR : Sharp peaks at 1640 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 8.20–8.05 (m, 4H, Ar-H).

Purity exceeding 99% is achievable via recrystallization from ethanol .

Q & A

Q. What are the optimal synthetic conditions for preparing syn-4-Nitrobenzaldoxime, and how do variables like solvent choice and reaction time influence yield?

Q. What spectroscopic and chromatographic methods are recommended for characterizing syn-4-Nitrobenzaldoxime?

Methodological Answer:

- IR Spectroscopy : Identify oxime (-NOH) stretches (~3200 cm⁻¹) and nitro group (-NO₂) vibrations (~1520, 1350 cm⁻¹). Compare with NIST reference spectra for validation .

- GC/MS : Use HP-GC/MS systems (gas phase) to confirm molecular ion peaks and fragmentation patterns .

- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 8.2–8.5 ppm) and oxime proton (δ ~11 ppm). Always cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving syn-4-Nitrobenzaldoxime as a nucleophile or catalyst?

Methodological Answer: Contradictions often arise from solvent effects, pH, or competing pathways. To address this:

- Kinetic Profiling : Monitor reaction progress under varying conditions (e.g., DBU vs. tetramethylguanidine catalysts) to identify rate-determining steps .

- Isotopic Labeling : Use ¹⁸O-labeled hydroxylamine to trace oxime participation in transesterification or phosphorylation reactions .

- Computational Modeling : Apply DFT calculations to compare activation energies of proposed pathways (e.g., nitro group electronic effects on nucleophilicity).

Q. What role does syn-4-Nitrobenzaldoxime play in phosphate/phosphonate transesterification, and how can its efficiency be compared to other oximes?

Methodological Answer: Syn-4-Nitrobenzaldoxime acts as a nucleophilic catalyst in phosphonate transesterification, leveraging its strong -NOH group. To evaluate efficiency:

- Comparative Kinetics : Measure reaction rates with structurally similar oximes (e.g., 2,4-dichlorophenyl oxime) under identical conditions (e.g., 20°C, 100 h for dichlorophenyl vs. 16 h for nitrobenzaldoxime) .

- Solvent Screening : Test polar aprotic (CH₃CN) vs. micellar systems to assess solvent-catalyst interplay .

- Activation Parameters : Calculate Δ‡H and Δ‡S via Eyring plots to differentiate mechanistic pathways (associative vs. dissociative).

Q. How should researchers design experiments to investigate syn-4-Nitrobenzaldoxime’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis irradiation) over 1–4 weeks.

- Analytical Monitoring : Use HPLC to track decomposition products (e.g., nitrobenzaldehyde regeneration) and IR to detect oxime bond cleavage .

- Statistical Design : Apply a factorial design (temperature, humidity, light) to model stability thresholds and recommend storage protocols.

Methodological Considerations for Data Contradictions

Q. What strategies can mitigate discrepancies in spectral data for syn-4-Nitrobenzaldoxime across studies?

Methodological Answer:

- Standardized Protocols : Adopt NIST-recommended instrument calibration practices (e.g., internal standards for GC/MS) .

- Collaborative Validation : Share raw spectral data with peer labs to confirm peak assignments.

- Environmental Controls : Document solvent purity, temperature, and humidity during analysis to minimize artifact generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.